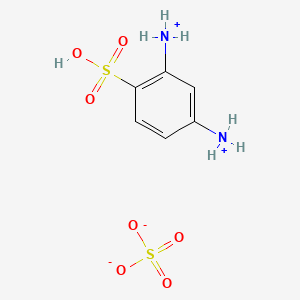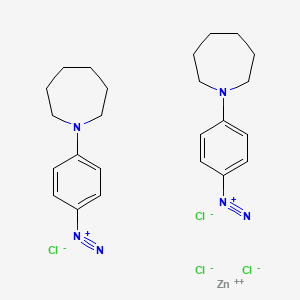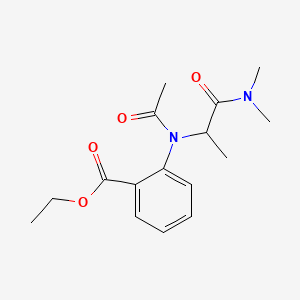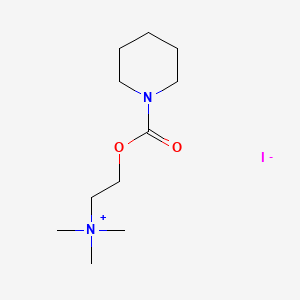
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide typically involves the esterification of 1-Piperidinecarboxylic acid with 2-(trimethylammonio)ethanol in the presence of an iodide source. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ammonium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The piperidine ring and ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pipecolinic acid:
Piperidine derivatives: Various substituted piperidines with different pharmacological activities.
Uniqueness
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide is unique due to its combination of a piperidine ring with an ester and ammonium group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
64046-21-5 |
|---|---|
Molecular Formula |
C11H23IN2O2 |
Molecular Weight |
342.22 g/mol |
IUPAC Name |
trimethyl-[2-(piperidine-1-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H23N2O2.HI/c1-13(2,3)9-10-15-11(14)12-7-5-4-6-8-12;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BLYJOIMLAOFTNI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)N1CCCCC1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
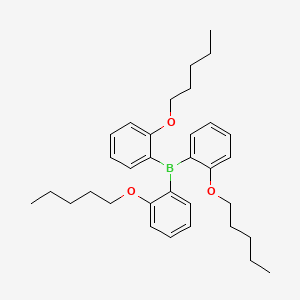
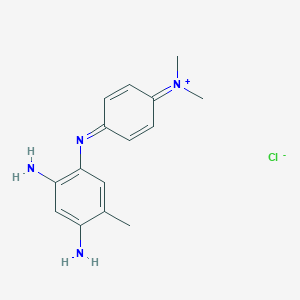
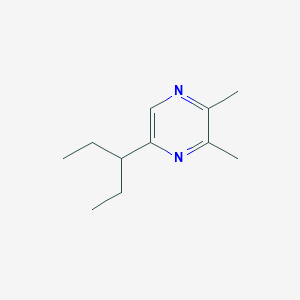

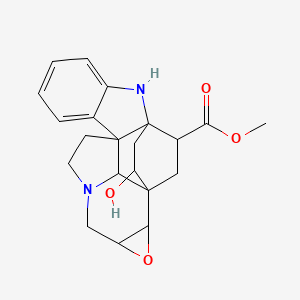
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)

![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
